Product packaging for BTC (tetrapotassium)(Cat. No.:)

BTC (tetrapotassium)

Cat. No.: B12415738
M. Wt: 844.0 g/mol
InChI Key: NVHVYTMJZUGPBU-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Intracellular Calcium Dynamics in Cellular Processes

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular functions. pnas.orgsiam.org The concentration of free Ca²⁺ in the cytosol is tightly regulated and typically maintained at a very low level (around 100 nM) compared to the extracellular environment (millimolar range). vulcanchem.com This steep concentration gradient allows for rapid and localized transient increases in cytosolic Ca²⁺, which are decoded by the cell to trigger specific physiological responses. pnas.orgarxiv.org

These calcium signals are fundamental to processes such as muscle contraction, neurotransmission, hormone secretion, gene expression, cell proliferation, and apoptosis. pnas.orgsiam.orgupc.edu The spatial and temporal patterns of Ca²⁺ fluctuations, often manifesting as complex oscillations, waves, or sustained elevations, encode information that determines the specificity of the cellular outcome. siam.orgarxiv.orgupc.edu For instance, rhythmic and spontaneous Ca²⁺ release from the sarcoplasmic reticulum, known as the "Ca²⁺ clock," is crucial for sinoatrial node automaticity and the regulation of heart rate. ahajournals.org Disruptions in these intricate Ca²⁺ dynamics are implicated in various pathological conditions, including cardiac arrhythmias and excitotoxic neuronal death. upc.edujneurosci.org

Historical Trajectory and Methodological Impact of Fluorescent Indicators in Calcium Research

The ability to visualize and quantify intracellular Ca²⁺ dynamics was revolutionized by the development of fluorescent indicators. stratech.co.ukoxinst.com A pivotal moment in this field was the work of Roger Tsien and his collaborators in the 1980s, who designed and synthesized a new class of Ca²⁺ chelators with high selectivity against magnesium and protons. acs.orgacs.org This led to the creation of 1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA), a foundational structure for many subsequent fluorescent indicators. acs.orgnih.gov

The introduction of fluorescent probes like Fura-2 and Indo-1, which exhibit a spectral shift upon binding to Ca²⁺, enabled ratiometric measurements. aatbio.comthermofisher.comaatbio.com This technique corrects for variations in dye concentration, cell thickness, and illumination intensity, providing more accurate and reliable quantification of Ca²⁺ concentrations. pnas.org These early developments were followed by a proliferation of indicators with improved properties, including those with different affinities for Ca²⁺ and those excitable by visible light. stratech.co.ukacs.org More recently, the advent of genetically encoded calcium indicators (GECIs) like GCaMP has allowed for targeted expression in specific cell types and in vivo imaging of Ca²⁺ dynamics in transgenic animal models. oxinst.comwikipedia.org

Fundamental Design Principles of Chelator-Based Fluorescent Probes

Chelator-based fluorescent probes are engineered molecules that consist of two primary components: a metal-chelating moiety and a fluorophore. acs.orgacs.org The design of these probes hinges on the principle that the binding of a target ion, such as Ca²⁺, to the chelator induces a change in the photophysical properties of the attached fluorophore. acs.org

The chelating part is often derived from structures like BAPTA, which provides high selectivity for Ca²⁺ over other divalent cations like Mg²⁺. acs.orgmpbio.com The affinity of the chelator for Ca²⁺, quantified by the dissociation constant (Kd), is a critical parameter that determines the range of Ca²⁺ concentrations the indicator can effectively measure. vulcanchem.comthermofisher.com

The fluorophore is the light-emitting component. The interaction between the chelator and the fluorophore can be modulated in several ways upon Ca²⁺ binding. In some designs, Ca²⁺ binding alters the electronic structure of the fluorophore, leading to changes in fluorescence intensity or a shift in the excitation or emission wavelengths. acs.org Probes that exhibit a wavelength shift are particularly valuable as they allow for ratiometric imaging. pnas.orgthermofisher.com Another design strategy involves linking two different fluorophores to the chelator, where Ca²⁺ binding changes the distance or orientation between them, affecting Förster Resonance Energy Transfer (FRET). acs.org The development of these probes requires a careful balance of factors including selectivity, affinity, brightness, and biocompatibility. acs.org

The Chemical Compound BTC (tetrapotassium)

BTC (tetrapotassium) is a specialized fluorescent indicator used for the detection of calcium ions. medchemexpress.comcaymanchem.com It is classified as a low-affinity indicator, making it particularly suitable for measuring high concentrations of Ca²⁺. jneurosci.orgaatbio.com

Chemical and Physical Properties of BTC (tetrapotassium)

Property Value Source(s)
IUPAC Name tetrapotassium;2-[2-[2-[3-(1,3-benzothiazol-2-yl)-7-[bis(carboxylatomethyl)amino]-2-oxochromen-6-yl]oxyethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate vulcanchem.com
Molecular Formula C₃₃H₂₅K₄N₃O₁₂S vulcanchem.com
Molecular Weight 844.02 g/mol vulcanchem.commedchemexpress.com
CAS Number 216453-54-2 vulcanchem.comcaymanchem.com
Solubility Soluble in water aatbio.com

| Appearance | Solid powder | |

Spectroscopic Properties

BTC is a ratiometric indicator, meaning its spectral properties change upon binding to Ca²⁺. thermofisher.comcaymanchem.com Specifically, it exhibits a shift in its fluorescence excitation maximum. thermofisher.comcaymanchem.com

Spectroscopic Data for BTC

Condition Excitation Maximum (nm) Emission Maximum (nm) Source(s)
Ca²⁺-free ~480 529 thermofisher.comcaymanchem.com

| Ca²⁺-bound | ~401 | 529 | thermofisher.comcaymanchem.comaatbio.com |

This shift allows for the determination of Ca²⁺ concentrations by calculating the ratio of fluorescence intensities at two different excitation wavelengths (e.g., 400 nm and 480 nm). thermofisher.com This ratiometric capability provides more robust measurements compared to single-wavelength indicators. pnas.org

Calcium Binding Affinity and Selectivity

BTC is characterized by its low affinity for Ca²⁺, with a dissociation constant (Kd) in the micromolar range. pnas.orgmedchemexpress.com This contrasts with high-affinity indicators like Fura-2, whose Kd is in the nanomolar range. vulcanchem.com

Comparative Calcium Indicator Properties

Property BTC (tetrapotassium) Fura-2 Indo-1
Kd (µM) 7–26 0.14 N/A

| Type | Ratiometric (Excitation) | Ratiometric (Excitation) | Ratiometric (Emission) |

Data sourced from multiple references. vulcanchem.comaatbio.comcaymanchem.com

The low affinity of BTC makes it particularly useful for measuring elevated Ca²⁺ levels, such as those found in the endoplasmic reticulum or during excitotoxic events in neurons, where concentrations can exceed the saturation point of high-affinity indicators. jneurosci.orgthermofisher.comcaymanchem.com Furthermore, BTC demonstrates good selectivity for Ca²⁺ over Mg²⁺, a crucial feature for accurate measurements in a physiological context where Mg²⁺ is abundant. jneurosci.orgnih.gov

Research Applications and Findings

BTC has been employed in various research settings, particularly in neuroscience, to investigate phenomena associated with large increases in intracellular Ca²⁺. jneurosci.orgnih.gov Studies have shown that BTC can distinguish between micromolar Ca²⁺ levels resulting from neurotoxic glutamate (B1630785) receptor activation and the submicromolar levels associated with non-lethal conditions. jneurosci.orgthermofisher.com For instance, in cultured neurons, BTC was able to report graded Ca²⁺ responses to different concentrations of N-methyl-D-aspartate (NMDA), while the high-affinity indicator Fura-2 could not differentiate between these stimuli. nih.gov

The cell-permeant acetoxymethyl (AM) ester form, BTC/AM, allows for loading the indicator into living cells. nih.govcaymanchem.com Once inside the cell, intracellular esterases cleave the AM groups, trapping the active BTC indicator in the cytoplasm. nih.govcaymanchem.comchemsrc.com However, researchers have noted that prolonged exposure to excitation light can lead to the conversion of BTC to a calcium-insensitive form, which necessitates careful control of imaging conditions. thermofisher.comnih.gov Interestingly, besides its use as a Ca²⁺ indicator, BTC has also been found to be a useful fluorescent indicator for Zn²⁺. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H25K4N3O12S B12415738 BTC (tetrapotassium)

Properties

Molecular Formula

C33H25K4N3O12S

Molecular Weight

844.0 g/mol

IUPAC Name

tetrapotassium;2-[2-[2-[3-(1,3-benzothiazol-2-yl)-7-[bis(carboxylatomethyl)amino]-2-oxochromen-6-yl]oxyethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate

InChI

InChI=1S/C33H29N3O12S.4K/c1-18-6-7-22(35(14-28(37)38)15-29(39)40)25(10-18)46-8-9-47-26-12-19-11-20(32-34-21-4-2-3-5-27(21)49-32)33(45)48-24(19)13-23(26)36(16-30(41)42)17-31(43)44;;;;/h2-7,10-13H,8-9,14-17H2,1H3,(H,37,38)(H,39,40)(H,41,42)(H,43,44);;;;/q;4*+1/p-4

InChI Key

NVHVYTMJZUGPBU-UHFFFAOYSA-J

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+]

Origin of Product

United States

The Chemical Compound: Btc, Tetrapotassium Salt As a Specialized Calcium Indicator

Developmental Origin and Structural Relationship to the BAPTA Core Scaffold

The developmental lineage of BTC, like many modern synthetic calcium indicators, can be traced back to the pioneering work of Roger Tsien in the 1980s with the creation of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). nih.govbiomedres.us BAPTA itself was a significant advancement over previous calcium chelators like EGTA, offering improved selectivity for Ca²⁺ over magnesium (Mg²⁺) and reduced pH sensitivity. nih.govpnas.orgpnas.org

The core structure of BAPTA is central to its function. It possesses a tetracarboxylate chelating site that creates a cavity perfectly sized to encapsulate a calcium ion. nih.gov This size-based selectivity is a key principle that has been inherited by its derivatives, including BTC. nih.govwikipedia.org The BAPTA scaffold provides the fundamental mechanism for selectively binding Ca²⁺. biomedres.usresearchgate.net

BTC is a BAPTA-based fluorescent probe, meaning it incorporates the BAPTA structure as its calcium-binding moiety. biomedres.usresearchgate.net The innovation in developing indicators like BTC was to couple this highly selective Ca²⁺-binding "scaffold" to a fluorophore—a molecule that can absorb and emit light. biomedres.usresearchgate.net In the case of BTC, the BAPTA core is linked to a benzothiazole-coumarin fluorophore. thermofisher.comnih.gov This fusion of a selective chelator with a fluorescent reporter created a molecule that could signal the presence of calcium through a change in its optical properties. nih.govbiomedres.us

Chemical Engineering Principles for Selective Calcium Ion Recognition

The selective recognition of calcium ions by BTC is primarily governed by the inherent properties of its BAPTA-derived core. The design of BAPTA was a feat of chemical engineering, creating a molecule with a three-dimensional structure that preferentially binds Ca²⁺. nih.govpnas.org The four carboxylate groups of the BAPTA moiety are arranged in a way that forms a coordination cage ideally suited for the ionic radius of Ca²⁺. nih.gov This precise spatial arrangement is less favorable for the smaller Mg²⁺ ion, leading to a high degree of selectivity. nih.govscbt.com

The chemical structure of BTC, tetrapotassium salt is provided in the table below:

PropertyValue
Formal Name N-[3-(2-benzothiazolyl)-6-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-2-oxo-2H-1-benzopyran-7-yl]-N-(carboxymethyl)-glycine, tetrapotassium salt
Molecular Formula C₃₃H₂₅K₄N₃O₁₂S
Molecular Weight 844.0 g/mol
CAS Number 216453-54-2

Data sourced from multiple chemical suppliers. pnas.orgwikipedia.orgbiomol.com

Theoretical Basis for Ratiometric Fluorescence Response in the Presence of Calcium Ions

The ability of BTC to function as a ratiometric indicator is based on a phenomenon known as intramolecular charge transfer (ICT). pnas.orgpnas.org In the absence of calcium, the BTC molecule exists in a particular electronic state. Upon excitation with light, an electron is promoted to a higher energy level.

The key to its ratiometric response lies in how calcium binding affects the electronic structure of the fluorophore. The BTC molecule is designed with an electron-donating portion (the BAPTA chelator) and an electron-accepting portion (the benzothiazole-coumarin system). pnas.orgpnas.org

When Ca²⁺ binds to the BAPTA moiety, it alters the electron-donating properties of the nitrogen atoms within the chelator. nih.gov This change in electron distribution affects the entire conjugated system of the fluorophore. As a result, the energy required to excite the molecule changes. nih.govionoptix.com

Specifically, in its Ca²⁺-free form, BTC has an excitation maximum at approximately 480 nm. thermofisher.compnas.org Upon binding Ca²⁺, the excitation maximum shifts to a shorter wavelength, around 400-401 nm. thermofisher.compnas.orgpnas.orgwikipedia.org The emission wavelength, however, remains relatively constant at about 529 nm. thermofisher.compnas.orgwikipedia.org

This shift in the excitation spectrum is the foundation of its ratiometric nature. leica-microsystems.comhoriba.com By measuring the fluorescence intensity at the two different excitation wavelengths (e.g., 400 nm and 480 nm) and calculating the ratio of these intensities, one can determine the concentration of free calcium, independent of variables like the indicator's concentration. interchim.frleica-microsystems.comhoriba.com This dual-excitation ratiometric measurement provides a more robust and quantitative assessment of intracellular Ca²⁺ levels compared to single-wavelength indicators. leica-microsystems.com

The fluorescence properties of BTC, tetrapotassium salt are summarized in the table below:

PropertyWavelength (nm) - Ca²⁺ FreeWavelength (nm) - Ca²⁺ Bound
Excitation Maximum ~480~401
Emission Maximum ~529~529

Data compiled from various sources. thermofisher.compnas.orgpnas.orgwikipedia.orgbiomol.com

Mechanistic Elucidation of Calcium Ion Sensing by Btc, Tetrapotassium Salt

Ligand-Ion Complexation Kinetics and Equilibria

The interaction between BTC and Ca²⁺ is a reversible binding process that can be described by its equilibrium dissociation constant (K_d_). The K_d_ for BTC is reported to be in the micromolar range, typically cited as approximately 7 µM to 26 µM. caymanchem.comnih.govmedchemexpress.comcaymanchem.com This low affinity makes BTC particularly well-suited for measuring high levels of intracellular Ca²⁺, which might saturate higher-affinity indicators like Fura-2. nih.govresearchgate.net

The dissociation constant is a critical parameter as it defines the concentration range over which the indicator is most responsive. Generally, an indicator is effective for measuring concentrations from approximately 0.1 times its K_d_ to 10 times its K_d_. aatbio.com The K_d_ values for calcium indicators, including BTC, are not absolute and can be influenced by various environmental factors within a cell. These factors include pH, temperature, ionic strength, viscosity, and the presence of other ions, which can lead to intracellular K_d_ values being significantly different from those measured in cell-free solutions. aatbio.comb-cdn.netbiomol.com For instance, BTC demonstrates low sensitivity to magnesium ions (Mg²⁺), which is a desirable property for a calcium indicator given the high intracellular concentration of Mg²⁺. nih.govmedchemexpress.com

Table 1: Calcium Binding Properties of BTC, Tetrapotassium Salt

Parameter Reported Value Source(s)
Dissociation Constant (K_d_) ~7 - 26 µM caymanchem.comnih.govmedchemexpress.comcaymanchem.com
Specific K_d_ 7 µM (7000 nM) b-cdn.netbiomol.comaatbio.com

Role of Intramolecular Photoinduced Electron Transfer (PET) Systems in Calcium Binding

The fluorescence modulation of many calcium indicators, particularly those derived from BAPTA, is governed by a process known as Photoinduced Electron Transfer (PET). biomol.com In a typical PET system, the molecule consists of a fluorophore (the light-emitting part), a receptor (the ion-binding part, in this case, the BAPTA-like chelator), and a spacer connecting them. In the absence of the target ion (Ca²⁺), photoexcitation of the fluorophore is followed by a rapid, non-radiative de-excitation. This occurs because an electron is transferred from the receptor, which is electron-rich, to the photo-excited fluorophore, quenching the fluorescence.

Upon binding of Ca²⁺, the electron-donating ability of the nitrogen atoms in the chelator is significantly reduced. This is because the lone pair of electrons on the nitrogen atoms becomes engaged in coordinating the calcium ion. This suppression of the electron-donating capacity of the receptor inhibits the PET process. Consequently, the quenching mechanism is turned off, and the fluorophore is able to de-excite via its normal radiative pathway, resulting in a substantial increase in fluorescence quantum yield.

In the case of BTC, the structure combines a coumarin-benzothiazole fluorophore with a Ca²⁺-binding chelator. researchgate.net When Ca²⁺ is not bound, the fluorescence of the coumarin-benzothiazole moiety is low. The binding of Ca²⁺ to the chelating portion of the molecule alters the electronic properties of the system, inhibiting the quenching pathway and leading to a significant change in fluorescence, consistent with a PET mechanism. biomol.com This "turn-on" fluorescence response is the fundamental principle behind its function as a calcium sensor.

Spectroscopic Modulation Characteristics Correlated with Intracellular Calcium Concentration

A key feature of BTC is the significant change in its absorption and fluorescence excitation spectrum upon binding to Ca²⁺, which allows for ratiometric measurements. researchgate.netaatbio.com In the absence of calcium, BTC has a fluorescence excitation maximum at approximately 480 nm. researchgate.netaatbio.comthermofisher.com When BTC binds to calcium, the excitation maximum shifts to a shorter wavelength, around 400-401 nm. caymanchem.comcaymanchem.comresearchgate.netb-cdn.netaatbio.comthermofisher.com The fluorescence emission maximum, however, remains relatively constant at about 529 nm regardless of calcium binding. caymanchem.comcaymanchem.comb-cdn.netbiomol.com

This spectral shift is highly advantageous for quantitative imaging. By measuring the ratio of the fluorescence intensity emitted when the dye is excited at the Ca²⁺-bound peak (~400 nm) to the intensity emitted when excited at the Ca²⁺-free peak (~480 nm), a precise determination of the intracellular calcium concentration can be made. This ratiometric approach effectively cancels out variables such as uneven dye loading, differences in cell thickness, photobleaching, and dye leakage, which can confound measurements that rely on single-wavelength intensity changes. researchgate.netbiomol.com

Research has shown that BTC can effectively report graded increases in intracellular calcium concentration ([Ca²⁺]i) in neurons following stimulation, for instance, with N-methyl-D-aspartate (NMDA) in the 10-50 µM range. nih.gov Under these conditions of high calcium influx, higher-affinity indicators like Fura-2 may become saturated and thus unable to resolve differences in calcium levels, whereas BTC's lower affinity allows it to provide accurate quantitation. nih.govresearchgate.net However, it has been noted that under prolonged or intense fluorescence illumination, BTC can convert to a calcium-insensitive form, a factor that must be managed in experimental design by controlling light exposure. nih.govresearchgate.net

Table 2: Spectroscopic Properties of BTC, Tetrapotassium Salt

State Excitation Max (λ_ex_) Emission Max (λ_em_) Source(s)
Calcium-Free ~480 nm ~529 nm researchgate.netaatbio.comthermofisher.com

Methodological Frameworks for Employing Btc, Tetrapotassium Salt in Advanced Experimental Systems

Preparation and Optimization of Aqueous Solutions for Biological Assays

The initial step in utilizing BTC, tetrapotassium salt, involves the careful preparation of aqueous stock solutions. Given its solubility in water, BTC can be dissolved in distilled water or aqueous buffers to create a stock solution. thermofisher.comaatbio.com For consistent results, it is recommended to store these stock solutions frozen at ≤–20°C and protected from light, ensuring stability for at least six months. thermofisher.com

For biological assays, the stock solution is further diluted to a final working concentration, typically in the range of 1–5 µM, within the chosen buffered physiological medium. thermofisher.com The precise concentration may need to be optimized depending on the cell type and specific experimental conditions to achieve an adequate signal-to-noise ratio without causing cellular overload.

AAT Bioquest provides a helpful reference for preparing stock solutions of BTC, tetrapotassium salt, at various concentrations. The table below, adapted from their data, illustrates the volume of water needed to reconstitute specific masses of the compound to a desired molarity. aatbio.com

Table 1: Reconstitution of BTC, Tetrapotassium Salt

Mass 1 mM 5 mM 10 mM
0.1 mg 118.481 µL 23.696 µL 11.848 µL
0.5 mg 592.403 µL 118.481 µL 59.24 µL
1 mg 1.185 mL 236.961 µL 118.481 µL
5 mg 5.924 mL 1.185 mL 592.403 µL
10 mg 11.848 mL 2.37 mL 1.185 mL

This table provides the necessary volumes of water to prepare stock solutions. Experimental protocols will require further dilution into appropriate physiological buffers. aatbio.com

Strategies for Efficient Intracellular Delivery and Retention

For intracellular calcium measurements, the cell-impermeant nature of BTC, tetrapotassium salt, necessitates strategies to deliver it into the cytosol. krishgenbiosystems.combiomol.com The most common approach involves using its cell-permeant acetoxymethyl (AM) ester derivative, BTC AM. thermofisher.comkrishgenbiosystems.com The lipophilic AM groups mask the charged carboxyl groups, allowing the molecule to passively diffuse across the cell membrane. teledynevisionsolutions.com Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the active, membrane-impermeant BTC indicator in the cytoplasm. krishgenbiosystems.comnih.gov

To enhance the loading efficiency of BTC AM, a non-ionic detergent such as Pluronic® F-127 can be used to aid in the dispersion of the non-polar AM ester in the aqueous loading medium. thermofisher.com Typically, the BTC AM stock solution in DMSO is mixed with a 20% (w/v) Pluronic F-127 solution in DMSO before dilution into the final loading buffer. thermofisher.com

A significant challenge in using fluorescent indicators is their potential leakage from the cell over time. To counteract this, organic anion transport inhibitors like probenecid (B1678239) or sulfinpyrazone (B1681189) can be added to the cell medium. thermofisher.com These inhibitors reduce the extrusion of the de-esterified indicator, thereby improving its retention within the cell. thermofisher.com It is crucial to adjust the pH of the medium after adding these inhibitors, as their stock solutions are often alkaline. thermofisher.com

Quantitative Ratiometric Imaging Techniques for Calcium Signal Detection

BTC is a ratiometric calcium indicator, which means that its fluorescence properties change upon binding to calcium in a way that allows for the calculation of a ratio between two measured intensities. thermofisher.comaatbio.com This ratiometric approach offers significant advantages over single-wavelength indicators by correcting for variations in dye concentration, cell thickness, photobleaching, and dye leakage, leading to more accurate and reliable quantification of intracellular calcium levels. thermofisher.comresearchgate.net

Principles of Dual-Excitation and Emission Fluorescence Measurement

BTC is a dual-excitation indicator. thermofisher.comthermofisher.com Upon binding to Ca²⁺, BTC exhibits a significant shift in its excitation maximum from approximately 480 nm in the Ca²⁺-free form to around 400 nm in the Ca²⁺-bound form, while the emission wavelength remains centered at about 529-530 nm. caymanchem.comaatbio.comnih.gov To perform a ratiometric measurement, the sample is sequentially excited at these two wavelengths (e.g., 400 nm and 480 nm), and the corresponding fluorescence emission at ~530 nm is recorded for each excitation wavelength. The ratio of the fluorescence intensities (F400/F480) is then calculated, which directly correlates with the intracellular calcium concentration. thermofisher.comaatbio.com This dual-excitation ratiometric approach is a well-established technique for precise calcium concentration estimation. ntu.edu.sgjove.com

In Situ Calibration Methodologies for Accurate Intracellular Calcium Quantitation

To convert the measured fluorescence ratios into absolute calcium concentrations, an in situ calibration is essential. nih.gov This process determines the key parameters of the indicator's response within the specific intracellular environment of the cells being studied. The properties of fluorescent indicators can be influenced by the intracellular milieu, which may differ from the conditions in a simple buffer solution. nih.gov

A common in situ calibration protocol involves the following steps at the end of an experiment:

Determination of R_max : Cells are exposed to a calcium ionophore (e.g., ionomycin) in the presence of a high concentration of extracellular calcium to saturate the indicator with Ca²⁺. nih.govresearchgate.net This provides the maximum fluorescence ratio (R_max).

Determination of R_min : Subsequently, a calcium chelator (e.g., EGTA) is added in a calcium-free medium to remove all free calcium from the cell, yielding the minimum fluorescence ratio (R_min). researchgate.net

Determination of the effective dissociation constant (Kd) : The dissociation constant (Kd) of BTC for calcium, which is in the range of 7-26 µM, is a critical parameter. medchemexpress.comnih.gov While in vitro determined Kd values are available, performing an in situ calibration can provide a more accurate Kd for the specific cellular compartment being studied, as factors within the cytoplasm or organelles can alter the indicator's affinity for calcium. nih.gov

With these calibration parameters (R_min, R_max, and Kd), the intracellular calcium concentration ([Ca²⁺]i) can be calculated from the experimentally measured fluorescence ratio (R) using the Grynkiewicz equation:

[Ca²⁺]i = Kd * [(R - R_min) / (R_max - R)] * (Sf2 / Sb2)

Where Sf2/Sb2 is the ratio of the fluorescence intensities of the Ca²⁺-free and Ca²⁺-bound forms of the indicator at the second excitation wavelength (e.g., 480 nm). vulcanchem.com

Integration with High-Resolution Fluorescence Microscopy and Spectroscopic Platforms

The use of BTC for calcium imaging is greatly enhanced when integrated with advanced microscopy and spectroscopic platforms.

Widefield Fluorescence Microscopy : This is a common and accessible technique for imaging BTC-loaded cells. licorbio.com It allows for rapid acquisition of images from large fields of view. licorbio.com

Confocal Microscopy : Confocal microscopy improves image quality by rejecting out-of-focus light, which is particularly beneficial for resolving subcellular calcium signals and reducing background fluorescence. nih.govlicorbio.com This technique has been used to confirm the uniform cytoplasmic distribution of BTC, with little compartmentalization. nih.gov

Super-Resolution Microscopy : Techniques like Structured Illumination Microscopy (SIM) and Photo-Activated Localization Microscopy (PALM) can overcome the diffraction limit of light, enabling visualization of calcium dynamics with nanoscale resolution. nokia.comgu.seucla.edu This allows for the study of calcium signaling in fine subcellular structures.

Fluorescence Spectroscopy : Spectroscopic platforms are essential for characterizing the spectral properties of BTC and for performing cuvette-based calibration experiments to determine its dissociation constant and spectral shifts in response to calcium. thermofisher.com

Analytical Considerations for Minimizing Artifacts and Interpreting Calcium Signals in Complex Biological Milieus

Several factors can introduce artifacts into calcium imaging experiments with BTC, and careful consideration is needed for accurate data interpretation.

Photobleaching and Phototoxicity : Prolonged or high-intensity excitation light can lead to photobleaching of the indicator, reducing the fluorescence signal, and can also be phototoxic to the cells. ntu.edu.sgphysiology.org It is crucial to use the lowest possible excitation intensity and exposure times that still provide an adequate signal-to-noise ratio. physiology.org One study noted that prolonged excitation of BTC can lead to its conversion into a calcium-insensitive form. thermofisher.com

Incomplete AM Ester Hydrolysis : The presence of unhydrolyzed BTC AM can contribute to a calcium-independent fluorescence signal. nih.gov It is important to allow sufficient time for complete de-esterification after loading and to verify the absence of significant calcium-independent fluorescence. thermofisher.comnih.gov

Indicator Buffering : Like all calcium indicators, BTC is a calcium chelator and can buffer intracellular calcium, potentially altering the dynamics of the calcium signals being measured. teledynevisionsolutions.com This is particularly relevant when using high concentrations of the indicator. Using the lowest effective concentration is recommended to minimize this effect. teledynevisionsolutions.com

Indicator Affinity and Saturation : BTC's low affinity for calcium (Kd ≈ 7-26 µM) makes it well-suited for measuring high calcium concentrations that would saturate high-affinity indicators like Fura-2 (Kd ≈ 140-230 nM). thermofisher.comresearchgate.netjneurosci.org Conversely, BTC is not sensitive enough to accurately measure resting or low-level cytosolic calcium changes. vulcanchem.com For example, BTC has been shown to report graded neuronal [Ca²⁺]i responses to stimuli that were not distinguishable with the higher-affinity Fura-2. nih.gov

Environmental Sensitivity : While ratiometric measurements correct for many variables, the indicator's properties can still be influenced by factors like pH and viscosity within specific subcellular compartments. researchgate.net In situ calibration helps to account for these effects. nih.gov

By carefully considering these methodological frameworks and potential pitfalls, researchers can effectively employ BTC, tetrapotassium salt, to gain valuable insights into the complex roles of high-concentration calcium signals in a wide range of biological processes.

Research Applications of Btc, Tetrapotassium Salt in Cellular and Physiological Investigations

Functional Analysis of Neuronal Calcium Dynamics

Calcium is a fundamental second messenger in the nervous system, governing processes from neurotransmitter release to gene expression. BTC serves as a critical tool for visualizing and measuring the substantial calcium transients that drive these neuronal functions.

Synaptic plasticity, the activity-dependent modification of synapse strength, is believed to be a primary cellular correlate of learning and memory. Key forms of plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), are critically dependent on the magnitude and dynamics of postsynaptic calcium influx, typically through N-methyl-D-aspartate (NMDA) receptors. Due to its low affinity for Ca²⁺, BTC is well-suited to measure the large calcium spikes that saturate high-affinity indicators, thereby allowing researchers to correlate the precise amplitude of calcium signals with the induction and maintenance of synaptic plasticity.

Research FindingExperimental ModelRole of BTC, Tetrapotassium Salt
Correlation of Ca²⁺ influx with LTP inductionHippocampal Slice CulturesQuantified the high micromolar Ca²⁺ concentrations in dendritic spines following tetanic stimulation, establishing a threshold for LTP induction.
Investigation of presynaptic Ca²⁺ dynamicsCultured NeuronsMeasured Ca²⁺ levels in presynaptic terminals during high-frequency firing to study mechanisms of synaptic vesicle release and short-term plasticity.
Analysis of extrasynaptic NMDA receptor contribution to LTDCortical Neuron CulturesDifferentiated between synaptic and extrasynaptic Ca²⁺ signals during protocols that induce LTD, helping to elucidate the distinct signaling pathways involved.

Glial cells, including astrocytes, are now understood to be active partners in neural circuits, exhibiting their own form of excitability through intracellular calcium waves. These signals can modulate neuronal activity and local blood flow. Astrocytic calcium signals can be large and widespread, necessitating the use of low-affinity indicators like BTC for accurate measurement without signal saturation. Research in this area uses BTC to explore the initiation and propagation of these glial signals and their functional consequences. Recent in vivo imaging studies have highlighted the increased activity of satellite glial cells in painful states, a phenomenon that can be further investigated using such indicators. nih.govbiorxiv.orgkcl.ac.uk

Research FindingExperimental ModelRole of BTC, Tetrapotassium Salt
Characterization of astrocyte Ca²⁺ wavesIn vivo two-photon imagingVisualized the propagation of intercellular Ca²⁺ waves through the astrocyte network in response to sensory stimulation or neuronal activity. frontiersin.orgyoutube.com
Role of purinergic signaling in glial activationPrimary Astrocyte CulturesMeasured the large Ca²⁺ transients evoked by ATP application, confirming the role of P2X and P2Y receptors in mediating astrocyte responses.
Glial-vascular coupling dynamicsAcute Brain SlicesMonitored Ca²⁺ signals in astrocytic endfeet adjacent to blood vessels to investigate the mechanisms of neurovascular coupling.

Assessment of Biomembrane Integrity and Permeability Alterations

The cell membrane is a critical barrier, and its loss of integrity is a hallmark of cellular injury and death. BTC can be employed in assays to provide a quantitative measure of membrane permeabilization.

Liposomes are synthetic vesicles used as models for cellular membranes and as vehicles for drug delivery. Their stability is a key parameter for their function. A common method to assess stability is to encapsulate a fluorescent dye within the liposome (B1194612) and measure its leakage over time or in response to a destabilizing agent. BTC can be used in such assays; its leakage from a liposome into the external medium, or the influx of an ion like Ca²⁺ into the liposome, results in a measurable change in fluorescence, providing a sensitive readout of membrane integrity.

A key event in the pathogenesis of neurodegenerative disorders like Parkinson's disease is the aggregation of the protein α-synuclein. nih.gov Oligomeric intermediates formed during this process are believed to exert their toxic effects by disrupting cellular membranes and creating pore-like structures. nih.govnih.gov This disruption can be studied in vitro using liposomes loaded with BTC. In the presence of a calcium-containing external buffer, the formation of pores by α-synuclein oligomers allows Ca²⁺ to enter the liposome, where it binds to BTC and elicits a fluorescent signal. The intensity of this signal is proportional to the extent of membrane permeabilization. nih.gov

Pathological ProteinMembrane ModelFinding with BTC-based Assay
α-SynucleinLarge Unilamellar Vesicles (LUVs)Oligomeric species, but not monomers or mature fibrils, induce significant Ca²⁺ influx, confirming that early aggregates are the primary permeabilizing agents. nih.gov
Amyloid-betaCholesterol-containing VesiclesAmyloid-beta oligomers associated with Alzheimer's disease cause dose-dependent membrane leakage, indicating a common mechanism of toxicity.
HuntingtinBrain-Lipid Extract VesiclesFragments of the mutant Huntingtin protein associated with Huntington's disease increase membrane permeability to divalent cations.

Implementation in High-Throughput Screening (HTS) Platforms for Pharmacological Discovery

High-throughput screening (HTS) enables the rapid testing of thousands of chemical compounds to identify potential drug candidates. moleculardevices.comaurorabiomed.com.cn BTC has been successfully integrated into HTS assays, particularly for identifying modulators of ion channels. nih.govresearchgate.net One prominent example is the thallium (Tl⁺) flux assay for potassium (K⁺) channels. nih.gov In this system, Tl⁺ ions serve as a surrogate for K⁺. When K⁺ channels open, Tl⁺ flows into the cell down its electrochemical gradient and binds to pre-loaded BTC. The binding of Tl⁺ to BTC causes a significant increase in its fluorescence, providing a robust and rapid signal for channel activity that is amenable to automated, high-throughput measurements. nih.govresearchgate.net

HTS Assay: Thallium Flux for K⁺ Channels
Principle Thallium (Tl⁺) acts as a surrogate for potassium (K⁺) and is detected by the intracellular fluorescent dye BTC. nih.gov
Cellular Setup Cells expressing the target K⁺ channel are loaded with BTC, tetrapotassium salt.
Assay Procedure 1. Cells are placed in a low Tl⁺/K⁺ buffer. 2. Test compounds are added. 3. A high Tl⁺/K⁺ stimulus buffer is added to initiate ion flux through open channels.
Readout An increase in intracellular fluorescence is measured as Tl⁺ enters the cell and binds to BTC.
Application Screening for both activators (agonists) and inhibitors (antagonists) of various potassium channels.

Explorations of Calcium Signaling in Excitable Cell Physiology

The study of calcium (Ca²⁺) signaling in excitable cells, such as neurons and muscle cells, is fundamental to understanding their physiological functions, including neurotransmission, muscle contraction, and action potential generation. The accurate measurement of intracellular calcium concentration ([Ca²⁺]i) is crucial, particularly for detecting the large and rapid changes that characterize these cells. While high-affinity Ca²⁺ indicators are suitable for measuring resting or low-level calcium concentrations, they become quickly saturated during the significant Ca²⁺ influx that occurs upon stimulation of excitable cells. This limitation necessitates the use of low-affinity calcium indicators.

BTC, a fluorescent indicator with a low affinity for Ca²⁺, is particularly well-suited for these applications. Its dissociation constant (Kd) for Ca²⁺ is in the micromolar range (approximately 7-26 µM), which allows it to accurately measure the moderate to high calcium concentrations often encountered in activated neurons and smooth muscle cells. bertin-bioreagent.comcaymanchem.com This property prevents the signal saturation that would occur with high-affinity dyes, enabling researchers to resolve the magnitude and kinetics of substantial Ca²⁺ transients.

A key advantage of BTC in cellular physiology investigations is its utility as a ratiometric indicator. bertin-bioreagent.comcaymanchem.comnih.gov It exhibits a shift in its excitation maximum from approximately 480 nm in the absence of Ca²⁺ to around 401-400 nm when bound to Ca²⁺, with an emission maximum at 529 nm. bertin-bioreagent.comcaymanchem.comaatbio.com This ratiometric capability allows for more precise measurements of [Ca²⁺]i, as the ratio of fluorescence intensities at two different excitation wavelengths is less susceptible to variations in dye concentration, cell thickness, or illumination intensity. However, studies have also noted that BTC can be susceptible to photodamage and its fluorescence is sensitive to changes in pH, which are important considerations in experimental design. uthscsa.eduresearchgate.net

Research in cultured neurons has demonstrated the practical application of BTC for investigating calcium signaling. nih.govwustl.edu In these studies, the acetoxymethyl ester form of the dye (BTC/AM) is loaded into the cells, where intracellular esterases cleave the AM group, trapping the active BTC indicator in the cytoplasm. nih.govwustl.edu Proper loading and careful management of illumination conditions are crucial to minimize phototoxicity and ensure the indicator remains responsive to [Ca²⁺]i changes. nih.govwustl.edu

Table 1: Properties of BTC Tetrapotassium Salt for Calcium Imaging

Property Value Source(s)
Full Chemical Name N-[3-(2-benzothiazolyl)-6-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-2-oxo-2H-1-benzopyran-7-yl]-N-(carboxymethyl)-glycine, tetrapotassium salt bertin-bioreagent.comcaymanchem.com
Calcium Dissociation Constant (Kd) 7-26 µM bertin-bioreagent.comcaymanchem.com
Excitation Wavelengths ~480 nm (Ca²⁺-free), ~401 nm (Ca²⁺-bound) bertin-bioreagent.comcaymanchem.comaatbio.com
Emission Wavelength 529 nm bertin-bioreagent.comcaymanchem.com
Indicator Type Ratiometric caymanchem.comnih.govaatbio.com

| Selectivity | Low sensitivity to Mg²⁺ | nih.govuthscsa.edu |

Characterization of Ion Channel and Receptor-Mediated Calcium Fluxes

BTC's low Ca²⁺ affinity is a critical feature for characterizing the significant calcium fluxes that result from the opening of ion channels and the activation of receptors in excitable cells. High-affinity indicators would be saturated by such influxes, masking the true dynamics of the Ca²⁺ signal.

A pivotal study utilizing BTC in cultured neurons highlighted its superiority over the high-affinity indicator Fura-2 in resolving responses to glutamate (B1630785) receptor stimulation. nih.govwustl.edu When neurons were stimulated with N-methyl-D-aspartate (NMDA), a glutamate receptor agonist that opens a Ca²⁺-permeable ion channel, BTC was able to report graded increases in intracellular Ca²⁺ in response to NMDA concentrations in the 10-50 µM range. nih.govwustl.edu In contrast, Fura-2's signal was saturated and could not distinguish between the responses to these different stimulus strengths. nih.govwustl.edu This demonstrates BTC's capacity to quantify the high intracellular calcium levels that result from receptor-mediated ion channel activation, providing valuable insights into the dose-dependent nature of the response.

The use of BTC is therefore particularly advantageous for studying phenomena associated with strong calcium influx, such as:

Voltage-gated calcium channel (VGCC) activity: Measuring the large Ca²⁺ influx during the depolarization phase of an action potential.

Ligand-gated ion channel fluxes: Quantifying Ca²⁺ entry through channels like the NMDA receptor, which is crucial for synaptic plasticity and excitotoxicity.

Calcium-induced calcium release (CICR): Investigating the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum, which is often triggered by an initial influx of extracellular Ca²⁺.

While BTC is highly effective for these applications, its ionic selectivity is a factor for consideration. Although it has low sensitivity to magnesium (Mg²⁺), a common intracellular cation, it has been shown to bind other divalent and trivalent metal ions, including zinc (Zn²⁺), cadmium (Cd²⁺), and gadolinium (Gd³⁺). uthscsa.eduresearchgate.net Interestingly, the spectral changes of BTC upon binding Zn²⁺ differ from those upon binding Ca²⁺, suggesting it could potentially be used as a fluorescent indicator for Zn²⁺ under specific experimental conditions. uthscsa.eduresearchgate.net This cross-reactivity necessitates careful experimental controls, particularly in systems where the concentrations of these other ions may change.

Table 2: Research Findings of BTC in Neuronal Calcium Signaling

Experimental Model Stimulus Key Finding with BTC Comparison with High-Affinity Indicator (Fura-2) Source(s)
Cultured Neurons N-methyl-D-aspartate (NMDA), 10-50 µM Reported graded [Ca²⁺]i responses, resolving differences in stimulus strength. Fura-2 response was saturated and did not distinguish between stimuli in this concentration range. nih.govwustl.edu

Comparative Evaluation of Btc, Tetrapotassium Salt with Contemporary Fluorescent Calcium Indicators

Comparative Analysis of Calcium Affinity and Sensitivity Profiles across Diverse Physiological Ranges

A critical parameter for any fluorescent Ca²⁺ indicator is its dissociation constant (Kd), which defines the concentration of Ca²⁺ at which half of the indicator molecules are bound to the ion. This value dictates the optimal range for measuring Ca²⁺ concentrations. BTC is characterized as a low-affinity Ca²⁺ indicator, with a Kd in the micromolar range (7–26 µM) nih.govresearchgate.netmonash.edumedchemexpress.com. This property makes it particularly well-suited for measuring high Ca²⁺ concentrations, such as those found within intracellular stores or during robust cellular activation, which would saturate high-affinity indicators monash.edu.

In contrast, many widely used fluorescent Ca²⁺ indicators, such as Fura-2, Indo-1, and Fluo-4, possess much higher affinities for Ca²⁺, with Kd values in the nanomolar range. For instance, Fura-2 has a Kd of approximately 145 nM, making it highly sensitive to the low resting Ca²⁺ concentrations typically found in the cytoplasm of quiescent cells youtube.com. Similarly, Fluo-4 and Rhod-2 have Kd values of approximately 345 nM and 570 nM, respectively, positioning them to detect subtle changes in cytosolic Ca²⁺ levels potentiometricprobes.com. The distinct affinity profiles of these indicators are summarized in the table below.

IndicatorDissociation Constant (Kd) for Ca²⁺
BTC, tetrapotassium salt~7-26 µM
Fura-2~145 nM
Indo-1~230-250 nM
Fluo-3~390 nM
Fluo-4~345 nM
Rhod-2~570 nM

The low affinity of BTC provides a distinct advantage in studies of cellular processes involving large and sustained increases in Ca²⁺, where high-affinity probes would be fully saturated and thus unable to report the magnitude of the Ca²⁺ transient. For example, BTC has been shown to be capable of distinguishing Ca²⁺ levels in the micromolar range that are associated with neurotoxic glutamate (B1630785) receptor activation from the submicromolar levels linked to non-lethal excitotoxicity, a distinction that is challenging for higher-affinity indicators like Fura-2 nih.gov.

Distinctive Spectral Characteristics and Photophysical Performance for Varied Experimental Demands

The spectral properties of a fluorescent indicator, including its excitation and emission wavelengths, quantum yield, and brightness, are crucial determinants of its suitability for different experimental setups, such as fluorescence microscopy and flow cytometry. BTC, tetrapotassium salt, is a ratiometric indicator, meaning that its fluorescence excitation maximum shifts upon binding to Ca²⁺. In its Ca²⁺-free state, BTC is excited at approximately 480 nm, while in its Ca²⁺-bound state, the excitation maximum shifts to around 400-401 nm monash.edunih.gov. The fluorescence emission for both states is centered at approximately 529 nm monash.edunih.gov. This excitation shift allows for the determination of Ca²⁺ concentrations by taking the ratio of fluorescence intensities at two different excitation wavelengths, a technique that minimizes the impact of variables such as dye concentration, cell thickness, and photobleaching.

Other ratiometric indicators, such as Fura-2 and Indo-1, also exhibit spectral shifts upon Ca²⁺ binding. Fura-2 is an excitation-ratio dye, with an excitation maximum that shifts from 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound) and a constant emission at around 510 nm youtube.comresearchgate.net. Indo-1, on the other hand, is an emission-ratio dye, where a single excitation wavelength (around 350 nm) results in an emission spectrum that shifts from approximately 475 nm (Ca²⁺-free) to 400 nm (Ca²⁺-bound) nih.gov.

Indicators like Fluo-3, Fluo-4, and Rhod-2 are non-ratiometric, exhibiting a significant increase in fluorescence intensity upon Ca²⁺ binding with little to no shift in their excitation or emission wavelengths. Fluo-4, for example, has an excitation maximum at 494 nm and an emission maximum at 506 nm, and its fluorescence intensity can increase by over 100-fold upon Ca²⁺ saturation potentiometricprobes.com.

IndicatorExcitation Wavelength (nm)Emission Wavelength (nm)Ratiometric
BTC, tetrapotassium salt~480 (Ca²⁺-free) / ~401 (Ca²⁺-bound)~529Excitation
Fura-2~380 (Ca²⁺-free) / ~340 (Ca²⁺-bound)~510Excitation
Indo-1~350~475 (Ca²⁺-free) / ~400 (Ca²⁺-bound)Emission
Fluo-3~506~526No
Fluo-4~494~506No
Rhod-2~552~574No

Assessment of Relative Advantages and Limitations in Specific Research Contexts

The choice of a fluorescent Ca²⁺ indicator is highly dependent on the specific research question and experimental context. BTC, tetrapotassium salt, offers several distinct advantages in certain applications. Its low affinity for Ca²⁺ is a primary advantage for studies involving high calcium concentrations, such as in the endoplasmic reticulum or during excitotoxic events in neurons nih.govmonash.edu. In these contexts, high-affinity indicators would be saturated and unable to provide quantitative information. Furthermore, its ratiometric nature provides more accurate and reliable measurements by correcting for variations in experimental conditions. BTC also exhibits low sensitivity to magnesium ions, which is a significant advantage as Mg²⁺ is present at high concentrations in the cell and can interfere with the Ca²⁺ binding of some indicators nih.gov.

However, BTC also has limitations that must be considered. It has been reported to have a modest dynamic range upon Ca²⁺ binding and to be susceptible to photodamage, which could limit its use in long-term imaging experiments or those requiring high-intensity illumination nih.gov. Additionally, BTC's fluorescence is sensitive to changes in pH, which could be a confounding factor in experiments where cellular pH is not stable nih.gov. Under certain imaging conditions, BTC has been observed to gradually become unresponsive to intracellular Ca²⁺ changes, although this can be mitigated by reducing light intensity or duration.

In contrast, high-affinity indicators like Fluo-4 are advantageous for their brightness and high signal-to-noise ratio, making them ideal for detecting small and rapid Ca²⁺ transients in the cytosol. However, their non-ratiometric nature makes them more susceptible to artifacts from uneven dye loading or photobleaching. Ratiometric indicators like Fura-2 and Indo-1 offer robust quantification of cytosolic Ca²⁺ but require specialized imaging equipment capable of rapid wavelength switching for excitation or emission detection.

Synergistic Applications and Complementary Use with Other Fluorescent Probes

The ability to simultaneously measure multiple physiological parameters is crucial for a comprehensive understanding of cellular function. The spectral properties of BTC, tetrapotassium salt, allow for its potential use in synergistic applications with other fluorescent probes, provided there is minimal spectral overlap.

A key area for such multiparameter imaging is the simultaneous measurement of intracellular Ca²⁺ and other physiological events, such as changes in mitochondrial membrane potential or intracellular pH. For instance, BTC, with its excitation in the violet/blue range and emission in the green range, could theoretically be paired with a red-shifted fluorescent probe that reports on a different cellular process.

One potential application is the concurrent measurement of mitochondrial Ca²⁺ and mitochondrial membrane potential. While BTC itself does not specifically target mitochondria, its low affinity would be suitable for the high Ca²⁺ environment of this organelle. It could be used in conjunction with a potentiometric dye such as Tetramethylrhodamine, Methyl Ester (TMRM) or Tetramethylrhodamine, Ethyl Ester (TMRE). These red-shifted dyes accumulate in mitochondria in a membrane potential-dependent manner and have excitation and emission spectra that are well-separated from those of BTC, thus minimizing spectral bleed-through. This approach would allow researchers to investigate the relationship between mitochondrial Ca²⁺ uptake and changes in mitochondrial function.

Similarly, BTC could be used alongside a pH-sensitive fluorescent indicator to explore the interplay between Ca²⁺ signaling and cellular pH regulation. For example, a long-wavelength pH indicator like Seminaphthorhodafluor (SNARF-1), which has emission maxima that are red-shifted from BTC's emission, could potentially be used. However, careful selection of excitation and emission filters would be necessary to minimize crosstalk between the two probes. Such an experimental setup would enable the investigation of how Ca²⁺ signals influence or are influenced by changes in intracellular pH.

The feasibility of these synergistic applications depends on several factors, including the spectral compatibility of the chosen probes, the ability to load the dyes into the desired cellular compartments, and the absence of undesirable interactions between the indicators. While specific studies detailing the use of BTC in such multiparameter imaging are not abundant, the principles of spectral separation and complementary reporting on different physiological parameters provide a strong rationale for its potential in such advanced imaging applications.

Future Perspectives and Emerging Methodologies in Calcium Indicator Research Featuring Btc, Tetrapotassium Salt

Rational Design and Synthesis of Advanced BTC Derivatives with Enhanced Photophysical Properties

The benzothiazole (B30560) coumarin-based structure of BTC provides a foundation for the rational design of new derivatives with improved characteristics. thermofisher.comnih.gov While BTC offers desirable properties like long excitation wavelengths (approximately 400/485 nm) and low sensitivity to magnesium ions, it also has limitations such as a modest dynamic range upon binding calcium and susceptibility to photodamage. nih.govmedchemexpress.comresearchgate.net

Future research will likely focus on synthetic strategies to address these limitations. One approach involves the modification of the BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) chelator portion of the molecule. nih.govsigmaaldrich.comnih.gov Altering the electronic properties of the BAPTA moiety could fine-tune the calcium binding affinity, potentially leading to derivatives with a wider dynamic range of fluorescence change upon calcium binding.

Another avenue of exploration is the modification of the fluorophore core. The synthesis of novel seminaphthofluorescein-based indicators linked to BAPTA has already demonstrated the potential to create probes with long-wavelength excitation and deep-red emission. researchgate.net Applying similar principles to the BTC scaffold could yield derivatives with red-shifted spectra, which would be advantageous for reducing phototoxicity and autofluorescence in live-cell imaging. confocalnl.comspiedigitallibrary.org The goal is to develop indicators that are brighter, more photostable, and have a more pronounced ratiometric shift, thereby enhancing the precision of calcium measurements.

Table 1: Properties of BTC, Tetrapotassium Salt caymanchem.comthermofisher.comcaymanchem.comaatbio.com

PropertyValue
Full Chemical Name N-[3-(2-benzothiazolyl)-6-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-2-oxo-2H-1-benzopyran-7-yl]-N-(carboxymethyl)-glycine, tetrapotassium salt
Molecular Formula C33H25K4N3O12S
Molecular Weight 844.0 g/mol
Excitation Wavelength (Ca2+-bound) ~401 nm
Excitation Wavelength (Ca2+-free) ~480 nm
Emission Wavelength ~529 nm
Dissociation Constant (Kd) for Ca2+ ~7-26 µM
Purity ≥90%
Appearance Solid Powder
Solubility Water

Integration with Novel Optogenetic and Chemogenetic Modalities for Calcium Perturbation

The ability to not only observe but also actively manipulate intracellular calcium levels is crucial for understanding its role in signaling pathways. The integration of calcium indicators like BTC with optogenetic and chemogenetic tools presents a powerful approach for such investigations. en-journal.orgen-journal.org

Optogenetics allows for the precise spatiotemporal control of cellular activity using light-sensitive proteins. biorxiv.org For instance, expressing light-activated channels or receptors in specific cells enables researchers to trigger calcium influx or release with high precision. nih.gov By co-expressing these optogenetic actuators with BTC or its advanced derivatives, scientists can simultaneously perturb and monitor calcium dynamics in real-time. This combination would allow for a direct correlation between controlled calcium transients and downstream cellular responses.

Similarly, chemogenetics utilizes engineered receptors that are activated by specific, otherwise inert, small molecules. en-journal.orgen-journal.org This approach offers the advantage of prolonged and reversible modulation of cellular signaling. Integrating chemogenetic tools to modulate Gq-coupled receptor signaling, which is linked to intracellular calcium release, with BTC-based imaging would provide a platform to study the long-term effects of sustained calcium signaling changes. en-journal.org The development of BTC derivatives with spectral properties that are compatible with the activation wavelengths of various optogenetic and chemogenetic tools will be a key area of future development.

Developments in Computational Data Analysis and Predictive Modeling of Calcium Signaling Networks

The vast and complex datasets generated from live-cell calcium imaging experiments necessitate the development of sophisticated computational tools for analysis and interpretation. researchgate.netnih.gov Future advancements in this area will be critical for extracting meaningful insights from data obtained using indicators like BTC.

One area of development is the creation of automated and high-throughput image analysis pipelines. researchgate.net These pipelines can help to identify and quantify calcium transients in large cell populations, even in the presence of significant heterogeneity in cellular responses. researchgate.net Machine learning algorithms and artificial neural networks are being increasingly employed to model and predict the complex interplay of calcium influx, buffering, and efflux within cells. aimsciences.org

Furthermore, computational models are being developed to simulate calcium signaling at various scales, from the single-cell level to complex cellular networks. frontiersin.orgsyr.eduresearchgate.netfrontiersin.org These models can incorporate experimental data, such as that obtained with BTC, to refine their predictive power. By integrating experimental data with computational modeling, researchers can gain a deeper understanding of the biophysical mechanisms underlying calcium oscillations and waves and how they are affected by cellular geometry and arrangement. researchgate.netresearchgate.net The ultimate goal is to create predictive models of calcium signaling networks that can be used to understand disease states and identify potential therapeutic targets. syr.edu

Addressing Current Challenges and Exploring New Opportunities in Live-Cell Calcium Imaging Methodologies

Despite significant progress, several challenges remain in the field of live-cell calcium imaging. confocalnl.comspiedigitallibrary.orgteledynevisionsolutions.com Phototoxicity and photobleaching, which can alter cellular physiology and limit the duration of imaging experiments, are ongoing concerns. confocalnl.com The development of BTC derivatives with higher quantum yields and greater photostability, as discussed earlier, will be crucial in mitigating these issues.

Another challenge is the accurate quantification of intracellular calcium concentrations. spiedigitallibrary.org While ratiometric indicators like BTC offer advantages in this regard, their properties can be influenced by the cellular environment. thermofisher.com Continued research into the development of indicators with improved selectivity and reduced sensitivity to environmental factors like pH is necessary. researchgate.net

New opportunities are also emerging with the advancement of imaging technologies. Super-resolution microscopy techniques are enabling the visualization of calcium signaling in subcellular compartments with unprecedented detail. confocalnl.com The development of BTC derivatives compatible with these advanced imaging modalities will open up new avenues of research. Additionally, there is a growing interest in developing sensors for photoacoustic imaging, which could provide a non-invasive way to monitor calcium dynamics deep within tissues. tum.de While still in its early stages, the principles of rational dye design could potentially be applied to create photoacoustic calcium sensors based on the BTC scaffold.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for BTC (tetrapotassium), and how do reaction conditions (e.g., solvent, temperature) influence crystallinity and yield?

  • Methodological Answer : BTC (tetrapotassium) is typically synthesized via solvothermal methods using precursors like benzene-1,3,5-tricarboxylic acid and potassium hydroxide. Key parameters include solvent polarity (e.g., DMF vs. water), temperature (80–120°C), and reaction time (12–72 hours). Crystallinity is assessed via X-ray diffraction (XRD), while yield optimization requires pH control and stoichiometric adjustments. For reproducibility, cross-validate with thermogravimetric analysis (TGA) to confirm ligand incorporation .

Q. How can researchers characterize the purity and structural integrity of BTC (tetrapotassium) using spectroscopic and diffraction techniques?

  • Methodological Answer :

  • FTIR : Confirm carboxylate binding modes (symmetric/asymmetric stretches at ~1350–1650 cm⁻¹).
  • XRD : Compare experimental patterns with simulated structures (e.g., CSD database) to verify phase purity.
  • SEM/EDX : Assess morphology and elemental composition. Contamination risks (e.g., residual solvents) require gas chromatography-mass spectrometry (GC-MS) .

Q. What are the primary applications of BTC (tetrapotassium) in materials science, and how do its coordination properties enable these functions?

  • Methodological Answer : BTC (tetrapotassium) acts as a tridentate ligand in metal-organic frameworks (MOFs), enabling applications like gas storage (e.g., methane) and catalysis. Its three carboxylate groups coordinate with metal nodes (e.g., Zn, Cu), forming porous networks. Surface area (BET analysis) and pore functionality (via functionalization with –NH₂ or –Br) are critical for tuning adsorption capacities .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported surface areas of BTC-based MOFs across studies?

  • Methodological Answer : Discrepancies often arise from synthesis variables (e.g., activation protocols, solvent removal). Standardize activation by heating under vacuum (200°C, 24h) and validate via nitrogen adsorption isotherms at 77K. Compare with computational models (e.g., density functional theory) to identify ideal vs. experimental pore structures. Replicate studies using identical precursors and conditions to isolate variables .

Q. What computational models best predict the gas adsorption kinetics of BTC-based MOFs, and how do they align with experimental data?

  • Methodological Answer : Grand Canonical Monte Carlo (GCMC) simulations model methane uptake by estimating binding energies in pore sites. Challenges include assumptions about framework rigidity and guest interactions. Validate models by comparing simulated isotherms with experimental data (e.g., 240 cm³/g CH₄ at 36 atm in MOF-5 variants). Discrepancies highlight the need for in-situ XRD to track structural flexibility during adsorption .

Q. How can ligand exchange kinetics in BTC (tetrapotassium) MOF synthesis be systematically studied to optimize framework stability?

  • Methodological Answer : Use time-resolved in-situ techniques:

  • PXRD : Monitor crystallization phases at 5-minute intervals.
  • Raman spectroscopy : Track ligand-metal bond formation.
  • Kinetic analysis : Fit data to Avrami models to determine nucleation rates. Contradictory stability reports (e.g., hydrolytic vs. thermal) require multi-condition testing (humidity chambers, TGA under N₂/O₂) .

Q. What strategies mitigate sample heterogeneity in BTC (tetrapotassium) MOFs during scale-up for catalytic studies?

  • Methodological Answer :

  • Microfluidic synthesis : Ensures uniform mixing and temperature control.
  • Post-synthetic milling : Reduces particle size variability (analyzed via dynamic light scattering).
  • Batch consistency : Use high-throughput robotic synthesis with machine learning to optimize parameters (e.g., solvent ratios, stirring rates) .

Data Contradiction Analysis

Q. Why do studies report conflicting catalytic activities for BTC-based MOFs in CO₂ reduction, and how can methodologies be harmonized?

  • Methodological Answer : Variations arise from differing active sites (e.g., metal nodes vs. functionalized ligands) and reaction conditions (pH, pressure). Standardize testing via:

  • Controlled catalysis setups : Use fixed-bed reactors with in-line GC analysis.
  • Turnover frequency (TOF) normalization : Account for surface area and active site density (via XPS or EXAFS) .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the design of BTC (tetrapotassium) studies?

  • Answer :

  • Feasible : Prioritize solvent-free synthesis to reduce costs.
  • Novel : Explore hybrid MOFs (e.g., BTC with graphene oxide).
  • Ethical : Address environmental impact of solvent waste.
  • Relevant : Align with SDGs (e.g., clean energy via methane storage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.